Regioisomeric Lipophilicity Differentiation: 3,5-Dichloro vs. 3,4-Dichloro Substitution Pattern
The 3,5-dichloro substitution pattern on the phenylglycine methyl ester scaffold produces a markedly lower experimental LogP value (2.14) compared to the 3,4-dichloro regioisomer (LogP = 3.67), a difference of 1.53 log units . This translates to an approximately 34-fold difference in octanol-water partition coefficient, indicating that the 3,4-isomer is substantially more lipophilic. In medicinal chemistry programs, such a divergence in LogP can shift a compound across critical Lipinski Rule-of-Five thresholds and alter ADME properties such as passive permeability and metabolic clearance [1]. Researchers requiring a moderately lipophilic phenylglycine scaffold with balanced polarity should therefore select the 3,5-dichloro variant over the 3,4-isomer to avoid excessive lipophilicity-driven promiscuity or solubility limitations.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.14 (calculated by cLogP method; Fluorochem) |
| Comparator Or Baseline | Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (CAS 1078611-21-8), LogP = 3.67 |
| Quantified Difference | ΔLogP = 1.53 units (34-fold difference in partition coefficient) |
| Conditions | LogP values sourced from supplier certificates of analysis using standard computational prediction (cLogP). Comparative values obtained from independent vendor datasheets under analogous conditions. |
Why This Matters
A 34-fold difference in lipophilicity between regioisomers directly impacts solubility, permeability, and off-target binding profiles, making the 3,5-dichloro variant the rationally preferred choice for lead-like compound optimization where controlled polarity is desired.
- [1] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1–3), pp. 3–26. doi:10.1016/S0169-409X(00)00129-0. View Source
